3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C15H26O. It is a type of alcohol that contains multiple double bonds, making it a triene. This compound is also known by other names such as farnesol, which is a naturally occurring sesquiterpene alcohol found in various essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail manner to form the triene structure. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct formation of the double bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors where the reaction conditions can be tightly controlled. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield farnesal or farnesone, while reduction can produce farnesol derivatives .
Scientific Research Applications
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cell signaling and as a pheromone in certain insects.
Medicine: Research has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the formulation of fragrances and as an additive in cosmetics.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
Farnesol: A closely related compound with similar structure and properties.
Nerolidol: Another sesquiterpene alcohol with similar applications in fragrance and cosmetics.
Geraniol: A monoterpenoid alcohol with similar uses in the fragrance industry.
Uniqueness
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is unique due to its specific triene structure and the presence of a tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
183617-75-6 |
---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-7-10-16(3)11-8-12-17(13-14-19)18(4,5)6/h9,11,13,19H,7-8,10,12,14H2,1-6H3 |
InChI Key |
YVMFAYXJFDQHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.